

An In-depth Technical Guide to (2-bromophenyl)methanesulfonyl chloride

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Compound of Interest

Compound Name: (2-bromophenyl)methanesulfonyl
Chloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of **(2-bromophenyl)methanesulfonyl chloride**, a key reagent in organic synthesis. The information is intended to support research and development activities by providing critical data and procedural guidance.

Physicochemical Properties

(2-bromophenyl)methanesulfonyl chloride, also known as 2-Bromobenzylsulfonyl chloride, is an organosulfur compound utilized in the synthesis of various chemical entities.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	24974-74-1	[1]
Molecular Formula	C7H6BrClO2S	[1][2][3]
Molecular Weight	269.54 g/mol	[1][2]
Melting Point	78 °C	[1]
Boiling Point	345.2 ± 25.0 °C (Predicted)	[1]
Density	1.746 ± 0.06 g/cm3 (Predicted)	[1]
Appearance	Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids.[4][5]	
Solubility	Insoluble in water and reacts with it.[4] Soluble in polar organic solvents.[6]	
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.[1][7] Moisture sensitive.	

Spectroscopic Data

While specific spectra for **(2-bromophenyl)methanesulfonyl chloride** are not publicly available in the search results, suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon request.[8] For reference, the ¹H and ¹³C NMR data for structurally similar compounds are presented below.

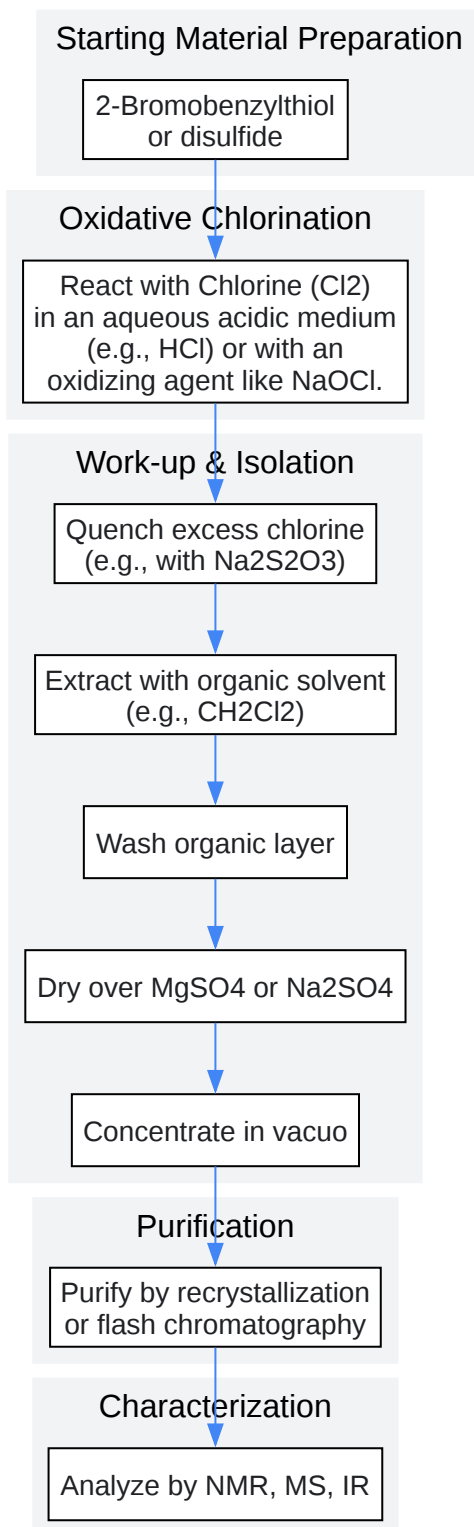
Compound	¹ H NMR (500 MHz, CDCl ₃), δ (ppm)	¹³ C{ ¹ H} NMR (126 MHz, CDCl ₃), δ (ppm)	Reference
(2-Fluorophenyl)methanesulfonyl Chloride	7.44 (dt, J = 21.5, 6.6 Hz, 2 H), 7.16 (dt, J = 18.1, 8.2 Hz, 2 H), 4.89 (s, 2 H)	162.44, 133.03, 132.57, 124.87, 116.31, 116.14, 63.82	[5]
(2-Iodophenyl)methanesulfonyl Chloride	7.87 (d, J = 7.9 Hz, 1 H), 7.48 (d, J = 6.1 Hz, 1 H), 7.36 (t, J = 7.4 Hz, 1 H), 7.01 (t, J = 8.6 Hz, 1 H), 4.68 (s, 2 H)	139.88, 130.23, 128.93, 99.71, 51.15	[5]

Experimental Protocols

3.1. General Synthesis of Arylmethanesulfonyl Chlorides

A specific synthesis protocol for **(2-bromophenyl)methanesulfonyl chloride** was not detailed in the provided search results. However, a general method can be adapted from the synthesis of related sulfonyl chlorides, which typically involves the oxidation of a corresponding thiol or disulfide. A plausible, generalized workflow is presented below.

General Synthesis Workflow



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Caption: General workflow for the synthesis of arylmethanesulfonyl chlorides.

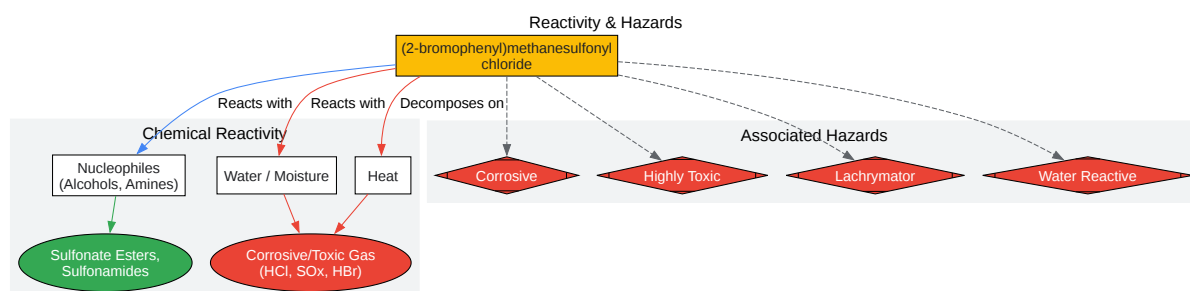
Protocol:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer and a thermometer, dissolve or slurry the starting material (e.g., 2-bromobenzyl thiol or its corresponding disulfide) in a suitable solvent like dichloromethane (CH_2Cl_2).^[9]
- **Cooling:** Cool the mixture to below $-5\text{ }^\circ\text{C}$ using an acetone/ice bath.^[9]
- **Oxidative Chlorination:** Slowly add an oxidizing and chlorinating agent. A common method involves bubbling chlorine gas through the mixture or adding a solution of sodium hypochlorite (bleach) to an acidic medium (e.g., aqueous HCl).^[9] Maintain the temperature below $0\text{ }^\circ\text{C}$ throughout the addition.
- **Reaction Monitoring:** Stir the resulting mixture for 30-60 minutes at low temperature.^[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Quench any excess chlorine by adding a solution of a reducing agent, such as 1 M sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), until the yellow-green color of chlorine disappears.^[9]
- **Extraction:** Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., CH_2Cl_2).^[9]
- **Washing and Drying:** Combine the organic layers, wash with water and/or brine, and then dry over an anhydrous drying agent like magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).^[9]
- **Purification:** Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography.^[9]
- **Characterization:** Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR) and mass spectrometry.

Reactivity and Chemical Hazards

(2-bromophenyl)methanesulfonyl chloride is a reactive compound, a characteristic of sulfonyl chlorides. Its reactivity is primarily centered around the electrophilic sulfur atom.

- **Reaction with Nucleophiles:** It reacts readily with nucleophiles. For instance, it reacts with alcohols in the presence of a non-nucleophilic base to form sulfonate esters (mesylates) and with primary or secondary amines to yield stable sulfonamides.[6]
- **Reaction with Water:** The compound is water-reactive.[7][10] Contact with water or moisture can lead to vigorous or violent hydrolysis, liberating toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur oxides.[4][7][11]
- **Thermal Decomposition:** When heated to decomposition, it can release irritating and toxic vapors, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride gas.[7]



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Caption: Reactivity profile and associated hazards of the title compound.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling **(2-bromophenyl)methanesulfonyl chloride**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tightly fitting safety goggles or a face shield.[2][10][11] Work should be conducted in a chemical fume hood.[7]
- Handling: Avoid contact with skin, eyes, and clothing.[2][7] Do not inhale dust, vapors, or mists. The substance is fatal if inhaled.[12] Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[7]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area away from water or moist air.[7][10] Recommended storage temperature is 2-8 °C.[1]
- Spills: In case of a spill, do not use water.[11] Absorb the spillage with dry sand or earth and collect it in a suitable container for disposal.[10]
- First Aid:
 - Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
 - Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[7]
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7][10]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[7]

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